Acid-PEG2-SS-PEG2-Acid

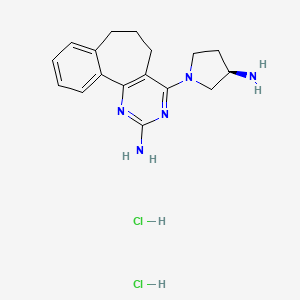

Overview

Description

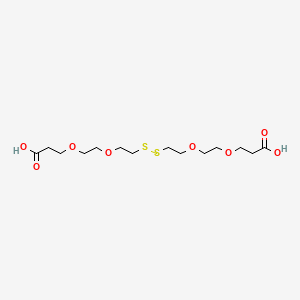

Acid-PEG2-SS-PEG2-Acid is a cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two PEG (polyethylene glycol) chains separated by a disulfide bond .

Synthesis Analysis

Acid-PEG2-SS-PEG2-Acid is a synthetic peptide that has been shown to inhibit the interaction of Protein A and Protein G . It is also a receptor activator that binds to the receptor site on the cell surface and activates it .Molecular Structure Analysis

The molecular formula of Acid-PEG2-SS-PEG2-Acid is C14H26O8S2 . It has a molecular weight of 386.47 . The molecule contains a total of 49 bonds, including 23 non-H bonds, 2 multiple bonds, 19 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 4 ethers (aliphatic), and 1 disulfide .Chemical Reactions Analysis

Carboxylic acids in Acid-PEG2-SS-PEG2-Acid can be reacted with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent .Physical And Chemical Properties Analysis

Acid-PEG2-SS-PEG2-Acid has a molecular weight of 386.47 and a molecular formula of C14H26O8S2 . It is a solid substance with a white to off-white color .Scientific Research Applications

Homobifunctional Linker

“Acid-PEG2-SS-PEG2-Acid” is a homobifunctional, cleavable PEG linker . This means it has the same functional group (in this case, carboxylic acid) at both ends. This property allows it to be used as a linker to connect two molecules with primary amine groups .

Formation of Stable Amide Bonds

The carboxylic acid groups at both ends of “Acid-PEG2-SS-PEG2-Acid” can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This makes it useful in the synthesis of complex molecules where stable linkages are required.

Cleavable Disulfide Bonds

The disulfide bonds in “Acid-PEG2-SS-PEG2-Acid” can be cleaved by Dithiothreitol (DTT) reagent . This property is useful in applications where a temporary link is needed, which can be broken under specific conditions.

Antibody-Drug Conjugates (ADCs) Synthesis

“Acid-PEG2-SS-PEG2-Acid” is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver a cytotoxic drug directly to cancer cells via a specific antibody. The cleavable nature of “Acid-PEG2-SS-PEG2-Acid” allows the drug to be released once the ADC has bound to the target cell.

Mechanism of Action

Target of Action

Acid-PEG2-SS-PEG2-Acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

The compound acts as a linker, connecting an antibody to a cytotoxic drug . The carboxylic acid groups at both ends of the Acid-PEG2-SS-PEG2-Acid molecule can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the cytotoxic drug to be attached to the antibody, forming an ADC .

Biochemical Pathways

Once the ADC is formed, it can bind to the target antigen on the cancer cell surface. After binding, the ADC-antigen complex is internalized into the cell, where the acidic environment of the lysosome triggers the cleavage of the disulfide bond in the Acid-PEG2-SS-PEG2-Acid linker . This releases the cytotoxic drug inside the cancer cell, leading to cell death .

Pharmacokinetics

The Acid-PEG2-SS-PEG2-Acid linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic drug . Its hydrophilic PEG chains increase the water solubility of the ADC, potentially improving its bioavailability . .

Result of Action

The ultimate result of the action of Acid-PEG2-SS-PEG2-Acid is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the compound helps to direct the drug specifically to cancer cells, reducing damage to healthy cells and potentially improving the efficacy of the treatment .

Action Environment

The action of Acid-PEG2-SS-PEG2-Acid is influenced by the biochemical environment within the body . For example, the cleavage of the disulfide bond in the linker is triggered by the reducing environment within cells . Additionally, the stability and efficacy of the ADC may be influenced by factors such as pH and the presence of proteases .

Future Directions

properties

IUPAC Name |

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKZHEPGHNBGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234279 | |

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807539-10-1 | |

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)